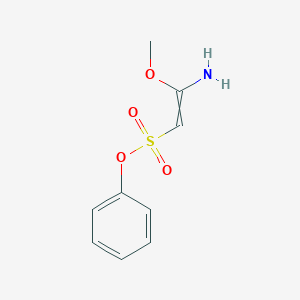

Phenyl 2-amino-2-methoxyethene-1-sulfonate

Description

Phenylephrine hydrochloride (PE) is a sympathomimetic agent primarily used as a nasal decongestant and vasopressor. Its chemical structure comprises a phenyl ring attached to an ethanolamine backbone with hydroxyl and methylamino substituents (Fig. 1). PE is commonly formulated in nasal sprays, eye drops, and oral medications due to its α-adrenergic receptor agonist activity, which reduces mucosal congestion .

Properties

CAS No. |

646053-47-6 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

phenyl 2-amino-2-methoxyethenesulfonate |

InChI |

InChI=1S/C9H11NO4S/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8/h2-7H,10H2,1H3 |

InChI Key |

AYCZUDANOLQMKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=CS(=O)(=O)OC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-amino-2-methoxyethene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with methoxyethene under controlled conditions, followed by sulfonation to introduce the sulfonate group. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Safety measures are also crucial due to the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-amino-2-methoxyethene-1-sulfonate can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Phenyl 2-amino-2-methoxyethene-1-sulfonate has shown promise in anticancer research. Studies indicate that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of related compounds have demonstrated IC50 values in the low micromolar range, suggesting effective targeting of cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 |

| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | Low micromolar |

2. Antimicrobial Properties

The sulfonate group in this compound contributes to its antimicrobial activity, particularly against multi-drug resistant bacteria. Similar compounds have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 46.9 |

| Compound B | S. aureus | 93.7 |

1. Neuroprotective Effects

Research has indicated that phenyl-based compounds can exhibit neuroprotective effects, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the amino group enhances interaction with neurotransmitter systems, potentially leading to therapeutic benefits .

Case Study: Neuroprotective Effects

A study investigated the effects of a phenyl derivative on neuroblastoma cells, revealing a significant increase in cell viability under oxidative stress conditions compared to controls. This suggests a protective role against neuronal damage, warranting further investigation into its mechanisms .

Industrial Applications

1. Synthesis of Advanced Materials

This compound is also being explored for its potential in synthesizing advanced materials, including polymers and coatings that require specific chemical properties such as adhesion and stability under varying environmental conditions .

Table 3: Industrial Applications of Phenyl Compounds

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating specialized polymers |

| Coatings | Enhances adhesion properties and durability |

Mechanism of Action

The mechanism of action of Phenyl 2-amino-2-methoxyethene-1-sulfonate involves its interaction with specific molecular targets. The amino and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₃NO₂·HCl

- Molar Mass : 203.67 g/mol

- UV-Vis Absorption: Maximum absorbance at 510 nm when coupled with diazotized 2-aminobenzothiazole in alkaline media .

- Analytical Sensitivity : Molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ under optimized conditions .

The evidence focuses on analytical methods for PE, but comparisons can be drawn with structurally or functionally related phenyl compounds, such as chlorpheniramine maleate, guaifenesin, and phenylpropanolamine hydrochloride, often co-formulated in pharmaceuticals.

Table 1: Key Analytical Parameters of Phenylephrine Hydrochloride vs. Similar Compounds

| Compound | Analytical Method | λₘₐₓ (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (μg/mL) | Interference Tolerance |

|---|---|---|---|---|---|

| Phenylephrine HCl | Diazotized 2-ABT coupling | 510 | 6.620 × 10³ | 0.4–10 | ≤1000 μg excipients |

| Chlorpheniramine Maleate | UV/VIS spectrophotometry | 265 | 1.2 × 10⁴ | 2–20 | Limited by matrix |

| Phenylpropanolamine HCl | Derivative spectrophotometry | 257 | 3.8 × 10³ | 5–50 | Susceptible to pH |

| Guaifenesin | HPLC with UV detection | 275 | N/A (retention time: 4.2 min) | 10–100 | High specificity |

Notes:

- 2-ABT: 2-aminobenzothiazole. PE’s coupling with diazotized 2-ABT in alkaline media yields a stable azo dye, enabling high sensitivity and selectivity .

- Interference: PE’s method tolerates common excipients (e.g., glucose, starch) up to 1000 μg, outperforming chlorpheniramine and phenylpropanolamine in complex matrices .

- Specificity : HPLC methods for guaifenesin and PE offer higher specificity but require expensive instrumentation compared to spectrophotometry .

Research Findings:

Sensitivity: PE’s molar absorptivity (6.620 × 10³) is lower than chlorpheniramine (1.2 × 10⁴) but higher than phenylpropanolamine (3.8 × 10³), reflecting differences in chromophore strength .

Throughput : Flow injection analysis (FIA) methods for PE achieve rapid results (<2 min/sample) but lack the stability of batch spectrophotometry .

Biological Activity

Phenyl 2-amino-2-methoxyethene-1-sulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the reaction of sulfonyl chlorides with amines or alcohols. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography, which confirm the presence of the sulfonate group and the methoxy and amino substituents on the phenyl ring.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, a series of analogues including this compound were evaluated against Rhizoctonia solani, a pathogenic fungus affecting crops. The results indicated that several derivatives showed excellent fungicidal activity, with structure-activity relationship (SAR) studies suggesting that modifications to the phenyl ring enhance bioactivity .

| Compound | Activity Against R. solani | IC50 (µg/ml) |

|---|---|---|

| This compound | Moderate | 50-100 |

| Other analogues (5c, 7a) | Excellent | < 10 |

Anticancer Activity

In addition to antifungal effects, this compound has been investigated for its anticancer properties. Studies have shown that sulfonate derivatives can inhibit cell proliferation across various cancer cell lines, including breast and colon cancers. The mechanism involves the disruption of microtubule dynamics by binding to β-tubulin, which is critical for cell division .

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 (breast) | This compound | 15 | Microtubule disruption |

| HT-29 (colon) | Other sulfonate derivatives | 20 | Cell cycle arrest |

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted by researchers evaluated a series of strobilurin analogues, including this compound. The compound was found to inhibit fungal growth effectively in vitro, with a focus on optimizing its structure for enhanced activity against agricultural pathogens .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of various sulfonate compounds on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF7 and HT-29 cells, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.